![molecular formula C17H16ClNO3 B2761738 N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411263-56-2](/img/structure/B2761738.png)
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively kill cancer cells.
Mecanismo De Acción
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis and subsequently, a decrease in protein synthesis. Cancer cells that have high levels of RNA polymerase I transcription are more sensitive to N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, making it a selective cancer cell killer.
Biochemical and Physiological Effects:
In addition to its effects on RNA polymerase I transcription, N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit DNA repair pathways, making cancer cells more susceptible to DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, its mechanism of action is complex and may require specialized assays for proper evaluation. Additionally, its toxicity profile and optimal dosing regimen have yet to be fully elucidated.
Direcciones Futuras
Future research on N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide could focus on its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. It could also be studied in the context of specific cancer types to determine its efficacy and optimal dosing regimen. Finally, further investigation into its mechanism of action and potential off-target effects could help to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide involves several steps, including the reaction of 2-chlorobenzaldehyde and 2-methoxybenzylamine to form an imine intermediate, which is then reduced to form the corresponding amine. The amine is then reacted with epichlorohydrin to form the oxirane ring, which is subsequently opened by the addition of carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has been found to selectively target cancer cells that have high levels of RNA polymerase I transcription, which is often upregulated in cancer cells. This makes it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-9-5-3-7-12(14)16(19-17(20)15-10-22-15)11-6-2-4-8-13(11)18/h2-9,15-16H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADTXQQMLMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2Cl)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(2-methoxyphenyl)methyl]oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)
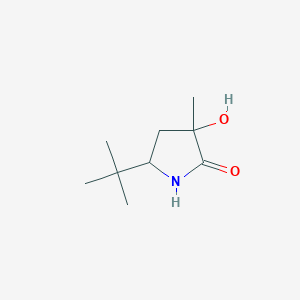

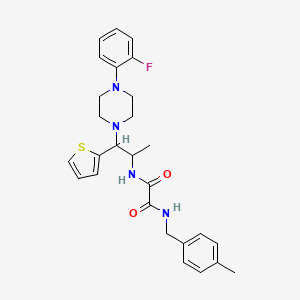
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2761660.png)
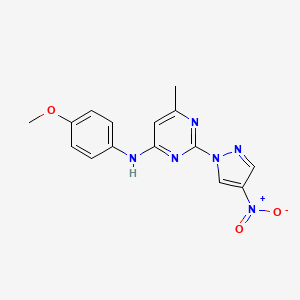
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)

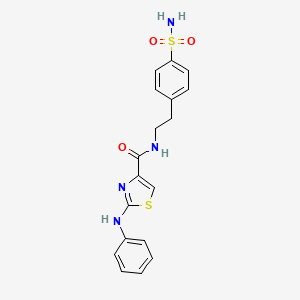

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)
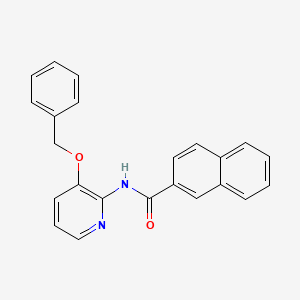
![3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2761673.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)